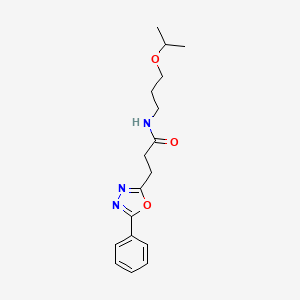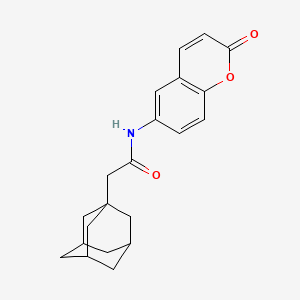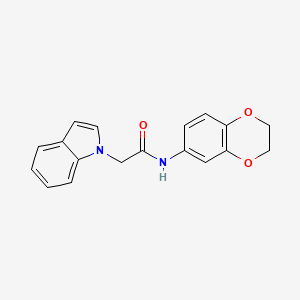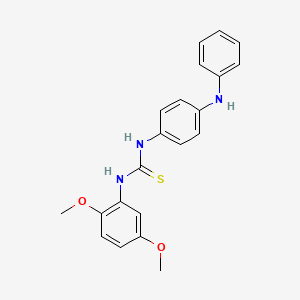
4-(4-chlorophenyl)-7-(2-thienyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
Overview
Description
4-(4-chlorophenyl)-7-(2-thienyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione is a chemical compound that has gained significant attention in scientific research due to its potential biological and pharmacological properties. This compound is commonly referred to as CTQ and is a member of the tetrahydroquinoline family. CTQ is a heterocyclic compound that contains both a quinoline and a thiophene ring.
Mechanism of Action
The mechanism of action of CTQ is not fully understood. However, it has been suggested that CTQ exerts its biological activities by modulating various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. CTQ has also been shown to inhibit the activity of various enzymes, including tyrosinase and α-glucosidase.
Biochemical and Physiological Effects
CTQ has been shown to exhibit a range of biochemical and physiological effects. It has been reported to induce cell cycle arrest and apoptosis in cancer cells. CTQ has also been shown to reduce blood glucose levels in diabetic animal models. Additionally, CTQ has been shown to exhibit anti-inflammatory and antimicrobial activities.
Advantages and Limitations for Lab Experiments
One of the major advantages of CTQ is its potential use as a therapeutic agent for various diseases. However, there are also some limitations associated with the use of CTQ in lab experiments. CTQ is a relatively new compound, and its biological activities and mechanism of action are not fully understood. Additionally, CTQ has been shown to exhibit cytotoxicity at high concentrations, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of CTQ. One potential area of research is the development of CTQ-based therapeutics for the treatment of various diseases. Additionally, further studies are needed to elucidate the mechanism of action of CTQ and its potential use as a drug target. Furthermore, the potential toxicity of CTQ needs to be further investigated to determine its safety for use in humans.
Conclusion
In conclusion, 4-(4-chlorophenyl)-7-(2-thienyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione is a promising compound that has gained significant attention in scientific research due to its potential biological and pharmacological properties. The synthesis of CTQ involves a multi-step process, and it has been extensively studied for its potential use as a therapeutic agent for various diseases. CTQ exhibits a range of activities, including anticancer, antidiabetic, anti-inflammatory, and antimicrobial properties. However, further studies are needed to fully understand the mechanism of action of CTQ and its potential use as a drug target.
Scientific Research Applications
CTQ has been extensively studied for its potential biological and pharmacological properties. It has been shown to exhibit a range of activities, including anticancer, antidiabetic, anti-inflammatory, and antimicrobial properties. CTQ has also been investigated for its potential use as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
4-(4-chlorophenyl)-7-thiophen-2-yl-1,3,4,6,7,8-hexahydroquinoline-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO2S/c20-13-5-3-11(4-6-13)14-10-18(23)21-15-8-12(9-16(22)19(14)15)17-2-1-7-24-17/h1-7,12,14H,8-10H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IULQJSLODVDDNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C2=C1NC(=O)CC2C3=CC=C(C=C3)Cl)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)ethyl]-2,4-dichlorobenzamide](/img/structure/B4137380.png)
![3-[(3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)propanamide](/img/structure/B4137383.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]acetamide](/img/structure/B4137388.png)
![N-(tert-butyl)-2-(4-{[(2-chlorobenzyl)amino]methyl}-2-methoxyphenoxy)acetamide hydrochloride](/img/structure/B4137389.png)
![N-(3-chlorophenyl)-2-[4-(2-hydroxyethyl)-1-piperazinyl]-5-nitrobenzamide](/img/structure/B4137392.png)
![2-(1-adamantyl)-N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)acetamide](/img/structure/B4137403.png)
![N-methyl-2-[1-(4-methylbenzyl)-3-oxo-2-piperazinyl]-N-(2-phenylethyl)acetamide](/img/structure/B4137408.png)




![2-[3-(1,3-benzodioxol-5-ylmethyl)-1-(3-methoxyphenyl)-2,5-dioxo-4-imidazolidinyl]-N-phenylacetamide](/img/structure/B4137451.png)
![2-(1-adamantyl)-N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]acetamide](/img/structure/B4137464.png)
![N-({[2-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B4137468.png)